molecular formula C23H37NO4 B15293013 Diethyl 2-Amino-2-(4-Octylphenethyl)malonate

Diethyl 2-Amino-2-(4-Octylphenethyl)malonate

Katalognummer: B15293013
Molekulargewicht: 391.5 g/mol
InChI-Schlüssel: TZDPPGKXSLKBQH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diethyl 2-Amino-2-(4-Octylphenethyl)malonate is a chemical compound with the molecular formula C23H37NO4 and a molecular weight of 391.55 g/mol . This compound is known for its unique structure, which includes an amino group, a malonate ester, and a long octylphenethyl chain. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-Amino-2-(4-Octylphenethyl)malonate typically involves the reaction of diethyl malonate with 4-octylphenethylamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and an appropriate solvent, like ethanol. The reaction mixture is heated under reflux to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

Diethyl 2-Amino-2-(4-Octylphenethyl)malonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can produce primary amines .

Wissenschaftliche Forschungsanwendungen

Diethyl 2-Amino-2-(4-Octylphenethyl)malonate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Diethyl 2-Amino-2-(4-Octylphenethyl)malonate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the malonate ester can participate in various biochemical reactions. The long octylphenethyl chain enhances its lipophilicity, allowing it to interact with lipid membranes and other hydrophobic environments .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Diethyl 2-Amino-2-(4-Octylphenethyl)malonate is unique due to its combination of an amino group, a malonate ester, and a long octylphenethyl chain. This unique structure imparts specific chemical and physical properties, making it valuable for various research applications .

Eigenschaften

Molekularformel

C23H37NO4

Molekulargewicht

391.5 g/mol

IUPAC-Name

diethyl 2-amino-2-[2-(4-octylphenyl)ethyl]propanedioate

InChI

InChI=1S/C23H37NO4/c1-4-7-8-9-10-11-12-19-13-15-20(16-14-19)17-18-23(24,21(25)27-5-2)22(26)28-6-3/h13-16H,4-12,17-18,24H2,1-3H3

InChI-Schlüssel

TZDPPGKXSLKBQH-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCC1=CC=C(C=C1)CCC(C(=O)OCC)(C(=O)OCC)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.